molecular formula C15H10Cl2N4O6 B609759 Opicapona CAS No. 923287-50-7

Opicapona

Número de catálogo: B609759
Número CAS: 923287-50-7
Peso molecular: 413.2 g/mol
Clave InChI: ASOADIZOVZTJSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La opicapona es un medicamento que se utiliza como tratamiento complementario para la enfermedad de Parkinson. Es un potente inhibidor reversible y de acción periférica de la enzima catecol-O-metiltransferasa. Esta enzima participa en la degradación de varias catecolaminas, incluida la dopamina. Al inhibir esta enzima, la this compound ayuda a prolongar los efectos de la levodopa, un tratamiento común para la enfermedad de Parkinson, mejorando así la función motora y reduciendo las fluctuaciones motoras en los pacientes .

Aplicaciones Científicas De Investigación

La opicapona se utiliza principalmente en el campo de la medicina, en particular para el tratamiento de la enfermedad de Parkinson. Se utiliza como terapia adyuvante a la levodopa y a los inhibidores de la dopa descarboxilasa en adultos con enfermedad de Parkinson que experimentan fluctuaciones motoras al final de la dosis. Se ha demostrado que el compuesto mejora la función motora y reduce la duración de los episodios de "apagón" en los pacientes .

Además de sus aplicaciones médicas, la this compound también se utiliza en la investigación científica para estudiar los mecanismos de la inhibición de la catecol-O-metiltransferasa y sus efectos en el metabolismo de la dopamina. Esta investigación tiene implicaciones para el desarrollo de nuevos tratamientos para la enfermedad de Parkinson y otros trastornos neurológicos .

Análisis Bioquímico

Biochemical Properties

Opicapone interacts with the enzyme catechol-o-methyltransferase (COMT), which is involved in the breakdown of various catecholamines including dopamine . By inhibiting COMT, Opicapone prolongs the half-life of levodopa, increasing its bioavailability and reducing the peripheral ups and downs of levodopa in plasma .

Cellular Effects

Opicapone influences cell function by blocking the peripheral degradation of L-Dopa mediated by COMT . This results in an increase in the levels of dopamine in the parts of the brain that control movement and coordination . It enhances the effects of levodopa, a copy of the neurotransmitter dopamine that can be taken by mouth .

Molecular Mechanism

Opicapone exerts its effects at the molecular level by blocking an enzyme that is involved in the breakdown of levodopa in the body called catechol-O-methyltransferase (COMT) . It is peripherally selective and does not inhibit COMT in the brain . As a result of its COMT inhibition, levodopa remains active for longer .

Temporal Effects in Laboratory Settings

The beneficial effects of adjunctive Opicapone on motor fluctuations were maintained during 1 year of treatment in open-label extension studies . These improvements were noninferior to those with entacapone .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the search results, it is known that Opicapone has a long duration of action: following administration of a 50 mg dose, COMT inhibition lasted for more than 24 hours .

Metabolic Pathways

Opicapone can be metabolized through different pathways, such as sulfation, methylation (by COMT), reduction, glucuronidation, and glutathione conjugation . Among them, sulfation is the primary metabolic pathway and BIA 9-1103 (Opicapone sulfate) is the major metabolite (inactive) of Opicapone .

Transport and Distribution

It is known that Opicapone is a peripherally-acting COMT inhibitor .

Subcellular Localization

The specific subcellular localization of Opicapone is not mentioned in the search results. It is known that Opicapone is peripherally selective and does not inhibit COMT in the brain .

Métodos De Preparación

La síntesis de opicapona implica varios pasos. Uno de los métodos incluye la condensación de ácido 3,4-dibenciloxi-5-nitrobenzoico con (Z)-2,5-dicloro-N’-hidroxi-4,6-dimetilnicotinimidamida en presencia de N,N’-carbonil diimidazol en N,N’-dimetilformamida. El intermedio de condensación crudo se somete entonces a ciclación mediada por fluoruro de tetrabutilamonio en tetrahidrofurano para dar un derivado de 1,2,4-oxadiazol. Este derivado se purifica por precipitación en una mezcla de diclorometano y éter dietílico y se recristaliza en alcohol isopropílico .

Análisis de las reacciones químicas

La this compound sufre varios tipos de reacciones químicas, entre ellas:

    Oxidación: La this compound puede oxidarse para formar varios metabolitos.

    Reducción: También puede sufrir reacciones de reducción, particularmente en el hígado, donde se metaboliza.

    Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente con sus grupos nitro y cloro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente metabolitos que se excretan por el cuerpo .

Análisis De Reacciones Químicas

Opicapone undergoes several types of chemical reactions, including:

    Oxidation: Opicapone can be oxidized to form various metabolites.

    Reduction: It can also undergo reduction reactions, particularly in the liver where it is metabolized.

    Substitution: The compound can participate in substitution reactions, particularly involving its nitro and chloro groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically metabolites that are excreted from the body .

Mecanismo De Acción

La opicapona ejerce sus efectos inhibiendo la enzima catecol-O-metiltransferasa. Esta enzima es responsable de la degradación de la levodopa, un precursor de la dopamina. Al inhibir esta enzima, la this compound aumenta la disponibilidad de levodopa, permitiendo que más cantidad llegue al cerebro y se convierta en dopamina. Esto ayuda a restaurar los niveles de dopamina en el cerebro, mejorando la función motora y reduciendo los síntomas de la enfermedad de Parkinson .

Comparación Con Compuestos Similares

La opicapona es similar a otros inhibidores de la catecol-O-metiltransferasa como la entacapona y la tolcapona. Tiene varias características únicas:

Los compuestos similares incluyen:

La combinación única de potencia, duración de acción y seguridad de la this compound la convierte en una opción valiosa para el manejo de la enfermedad de Parkinson.

Propiedades

IUPAC Name

5-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-1,2,4-oxadiazol-5-yl]-3-nitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O6/c1-5-10(13(17)20(24)6(2)11(5)16)14-18-15(27-19-14)7-3-8(21(25)26)12(23)9(22)4-7/h3-4,22-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOADIZOVZTJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026417
Record name Opicapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

minimal
Record name Opicapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11632
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Levodopa (L-Dopa) is the gold standard for managing motor and some non-motor symptoms associated with Parkinson's Disease; however, only a small fraction of administered L-Dopa actually crosses the blood-brain barrier to exert its therapeutic action and patients face the risk of developing end-of-dose motor fluctuations, which reflects the rapid peripheral metabolism of L-dopa by aromatic L-amino acid decarboxylase and catechol-O-methyltransferase (COMT). Opicapone is a peripheral, selective, and reversible catechol-O-methyltransferase (COMT) inhibitor. It displays a high binding affinity that is in sub-picomolar ranges, resulting in a slow complex dissociation rate constant and long duration of action _in vivo_. When opicapone is added to the treatment regimen that contains L-Dopa and DOPA decarboxylase inhibitor, opicapone helps to increase the plasma levels and enhance the therapeutic efficacy of L-Dopa.
Record name Opicapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11632
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

923287-50-7
Record name Opicapone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923287-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Opicapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11632
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Opicapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-3-[5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridin-1-ium-1-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OPICAPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5929UIJ5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.